3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol
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Overview
Description
3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol is a complex organic compound that belongs to the class of aminopyrimidines and derivatives. This compound is characterized by the presence of a benzoxazole ring fused to a pyrimidine ring, which is further connected to a phenol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylphenol with 2-aminopyrimidine, followed by cyclization with 2-aminobenzoic acid to form the benzoxazole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the use of strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine: This compound shares a similar benzoxazole-pyrimidine structure but differs in the substitution pattern on the aromatic rings.
3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one: This compound contains a benzoxazole ring fused to a pyrimidine ring, similar to the target compound, but with additional functional groups that confer different properties.
Uniqueness
The uniqueness of 3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol lies in its specific substitution pattern and the presence of a phenol group, which can participate in various chemical reactions and interactions with biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
918870-22-1 |
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Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-[[4-(1,2-benzoxazol-3-yl)pyrimidin-2-yl]amino]-4-methylphenol |
InChI |
InChI=1S/C18H14N4O2/c1-11-6-7-12(23)10-15(11)21-18-19-9-8-14(20-18)17-13-4-2-3-5-16(13)24-22-17/h2-10,23H,1H3,(H,19,20,21) |
InChI Key |
WNFRORLOTCVVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=NC=CC(=N2)C3=NOC4=CC=CC=C43 |
Origin of Product |
United States |
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